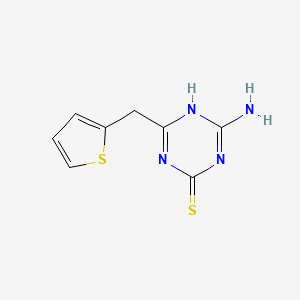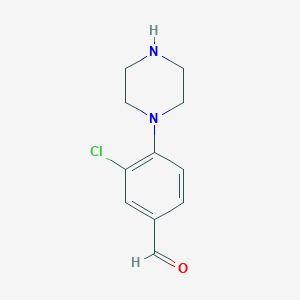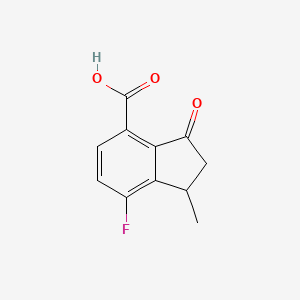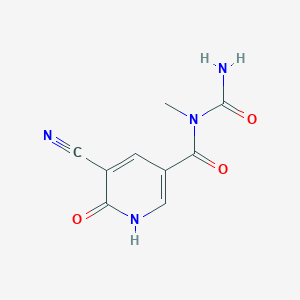
4-Amino-6-(thiophen-2-ylmethyl)-1,3,5-triazine-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-6-(thiophen-2-ylmethyl)-1,3,5-triazine-2-thiol is a heterocyclic compound that features a triazine ring substituted with an amino group, a thiophen-2-ylmethyl group, and a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(thiophen-2-ylmethyl)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of thiourea with thiophen-2-ylmethylamine and cyanogen bromide. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization and formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-6-(thiophen-2-ylmethyl)-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydro derivatives of the triazine ring.
Substitution: Various substituted triazine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Amino-6-(thiophen-2-ylmethyl)-1,3,5-triazine-2-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-6-(thiophen-2-ylmethyl)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the triazine ring can interact with nucleic acids, potentially disrupting DNA replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-6-(methylthio)-1,3,5-triazine-2-thiol
- 4-Amino-6-(phenylmethyl)-1,3,5-triazine-2-thiol
- 4-Amino-6-(ethylthio)-1,3,5-triazine-2-thiol
Uniqueness
4-Amino-6-(thiophen-2-ylmethyl)-1,3,5-triazine-2-thiol is unique due to the presence of the thiophen-2-ylmethyl group, which imparts distinct electronic and steric properties. This substitution can enhance the compound’s reactivity and interaction with biological targets compared to other similar compounds.
Propiedades
Fórmula molecular |
C8H8N4S2 |
|---|---|
Peso molecular |
224.3 g/mol |
Nombre IUPAC |
2-amino-6-(thiophen-2-ylmethyl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C8H8N4S2/c9-7-10-6(11-8(13)12-7)4-5-2-1-3-14-5/h1-3H,4H2,(H3,9,10,11,12,13) |
Clave InChI |
CZDZSUQNODYXNW-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)CC2=NC(=S)N=C(N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one](/img/structure/B13197488.png)

![3-{[(Tert-butoxy)carbonyl]amino}-3-(3-fluorophenyl)-2,2-dimethylpropanoic acid](/img/structure/B13197505.png)


![6-(3-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13197520.png)



![2-[(2,2-Dimethylpropyl)(methyl)amino]acetic acid](/img/structure/B13197554.png)




